1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
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Overview
Description
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and an aminophenyl group, which can participate in various chemical reactions. The unique structure of this compound makes it valuable for various applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminophenylhydrazine and trifluoromethyl ketones.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon.
Scientific Research Applications
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole and 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one share structural similarities.
Properties
IUPAC Name |
2-(4-aminophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)8-5-9(17)16(15-8)7-3-1-6(14)2-4-7/h1-4H,5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHALCSKRWDYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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